molecular formula C20H17BrN2O2S B2969601 (4-Bromophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone CAS No. 339023-33-5

(4-Bromophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone

Cat. No.: B2969601
CAS No.: 339023-33-5
M. Wt: 429.33
InChI Key: DQEPTXTZVPTXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone is a heterocyclic compound featuring a thiophene core substituted with pyridinyl and morpholino groups, linked to a 4-bromophenyl moiety via a ketone bridge.

Properties

IUPAC Name

(4-bromophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c21-15-6-4-14(5-7-15)19(24)18-13-16(17-3-1-2-8-22-17)20(26-18)23-9-11-25-12-10-23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEPTXTZVPTXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Bromophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H17BrN2O2SC_{20}H_{17}BrN_{2}O_{2}S, and it features a complex structure that combines bromophenyl, morpholino, pyridinyl, and thienyl moieties. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrate that the compound can inhibit the proliferation of various cancer cell lines. Notably:

  • Inhibition of Tumor Growth : In xenograft models, this compound significantly inhibited tumor growth, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The proposed mechanism involves modulation of telomerase activity. The compound appears to induce endoplasmic reticulum stress, leading to apoptosis in tumor cells. This is mediated through the activation of signaling pathways associated with oxidative stress and mitochondrial dysfunction .

Cytotoxicity Profile

The cytotoxic effects of the compound have been evaluated against several cancer cell lines:

Cell LineIC50 Value (µM)Observations
SMMC-77210.088High antiproliferative capacity
Normal Hepatocytes10No significant toxicity observed

The selectivity for cancer cells over normal hepatocytes indicates a favorable therapeutic index, making it a candidate for further development .

Case Studies

  • Study on Telomerase Modulation :
    • A study focused on the impact of this compound on telomerase activity found that it effectively inhibited hTERT expression in cancer cells. This inhibition correlated with reduced cell proliferation and increased apoptosis .
  • Xenograft Model Analysis :
    • In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to penetrate tissues and exert its effects on tumor growth dynamics .

Pharmacokinetics and Toxicology

While the anticancer efficacy is promising, understanding the pharmacokinetics and potential toxicity is crucial for therapeutic applications. Preliminary studies suggest:

  • Absorption and Distribution : The compound shows favorable absorption characteristics, which may facilitate its bioavailability.
  • Toxicity Studies : Further investigations are required to fully elucidate its safety profile, particularly concerning long-term use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Pharmacokinetic Differences

The compound’s bromophenyl and pyridinyl groups differentiate it from analogs like 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (, Ref. 13). The latter replaces the thiophene-pyridinyl system with a pyrazole ring and substitutes morpholino with a fluorine atom. Key differences include:

  • Electronic Effects: The morpholino group in the target compound enhances electron-donating capacity compared to the fluorine atom in Ref.
  • Bioactivity : Fluorophenyl-pyrazole derivatives (e.g., Ref. 13–15) are associated with anti-inflammatory and antimicrobial activities, whereas the thiophene-pyridinyl system in the target compound may favor kinase inhibition due to π-π stacking interactions with ATP-binding pockets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Applications Toxicity Profile
Target Compound Thiophene-pyridinyl 4-Bromophenyl, morpholino Kinase inhibition (inferred) Not reported
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)... Pyrazole 4-Bromophenyl, 4-fluorophenyl Anti-inflammatory Low (fluorine substituent)
(5-Bromo-2-chlorophenyl)(morpholino)... Benzene 5-Bromo-2-chlorophenyl, morpholino Intermediate/Unspecified Harmful (skin/ingestion/inhalation)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromophenyl)(5-morpholino-4-(2-pyridinyl)-2-thienyl)methanone, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer :

  • Synthetic Routes :

Cross-coupling reactions : Utilize Suzuki-Miyaura coupling for the thienyl-pyridinyl moiety, as demonstrated in analogous heterocyclic systems (e.g., bromophenyl derivatives in ).

Morpholino incorporation : Introduce the morpholino group via nucleophilic substitution or Buchwald-Hartwig amination (similar to morpholino-pyrimidine synthesis in ).

  • Optimization Strategies :
  • Catalyst screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for coupling efficiency.
  • Solvent effects : Use toluene or DMF for polar intermediates ( ).
  • Temperature control : Maintain 80–110°C for cross-coupling steps to balance reactivity and side-product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for heterocyclic protons (e.g., pyridinyl H environments in ).
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • Crystallography :
  • Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–C: 1.40–1.48 Å) and angles (e.g., thienyl S–C–C: ~120°) to validate spatial arrangement (see for analogous structures).
  • Data-to-parameter ratio : Aim for >14.0 to ensure refinement reliability () .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the kinase inhibitory activity of this compound?

  • Methodological Answer :

  • Kinase Selection : Prioritize kinases with morpholino-sensitive ATP pockets (e.g., PI3K or mTOR families, as in ).
  • Assay Protocols :

ATP-competitive ELISA : Measure IC₅₀ values using purified kinase and fluorescent ATP analogs.

Cell-free systems : Use HEK293 lysates transfected with kinase targets to assess inhibition ().

  • Controls : Include staurosporine as a positive control and DMSO vehicle for baseline normalization .

Q. What computational approaches are suitable for predicting the binding modes of this compound with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions between the morpholino group and kinase hinge regions (e.g., pyridinyl-thienyl systems in ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., morpholino O···backbone NH).
  • QSAR Models : Derive electron-withdrawing substituent effects (e.g., 4-bromophenyl) on binding affinity ( ) .

Q. What strategies mitigate organic degradation during prolonged stability studies of this compound?

  • Methodological Answer :

  • Temperature control : Store samples at –20°C with desiccants to slow hydrolysis ( recommends continuous cooling).
  • Matrix stabilization : Add 0.1% BHT to aqueous solutions to prevent radical-mediated degradation.
  • Analytical monitoring : Use UPLC-PDA at 24-hour intervals to track degradation products (e.g., demorpholinylated analogs) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Variable standardization : Control solvent (e.g., DMSO concentration ≤0.1%), cell lines (e.g., HepG2 vs. HEK293), and assay pH.
  • Meta-analysis : Apply random-effects models to aggregate IC₅₀ values from independent studies ( highlights batch variability).
  • Orthogonal assays : Validate findings using SPR (surface plasmon resonance) alongside enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.